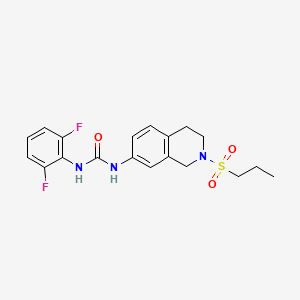![molecular formula C24H25N3O4S2 B2892581 N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-87-8](/img/structure/B2892581.png)
N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of benzenesulfonic acid and has been studied as a potential inhibitor of human neutrophil elastase (hNE), a proteinase involved in the development of Acute Respiratory Distress Syndrome (ARDS) . The compound has been evaluated for its inhibitory activity against hNE, with moderate inhibitory activity reported .
Synthesis Analysis
The synthesis of this compound involves the reaction of various carboxylic acids with thionyl chloride to produce acid chlorides . These acid chlorides are then used to synthesize a series of amide-substituted benzenesulfonic acids .Molecular Structure Analysis
The molecular structure of this compound is based on the structure of ortho-substituted benzenesulfonyl fluoride . The compound is designed to fit into the active center of hNE, allowing it to inhibit the proteinase’s activity .Chemical Reactions Analysis
The compound acts as a competitive inhibitor of hNE, meaning it competes with the natural substrate of the enzyme for binding to the active site . This prevents the enzyme from carrying out its normal function, thereby inhibiting its activity .Wissenschaftliche Forschungsanwendungen
Gastroprotective Properties
Research on similar sulfonamide compounds, such as ebrotidine, has shown potential in treating ulcer disease due to their unique ability to promote mucosal repair and maintain mucosal integrity. This is achieved through enhancing the synthesis and secretion of gastric mucus components and promoting mucin macromolecular assembly, which are crucial for ulcer healing and protection of gastric epithelial integrity from calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).
Anticancer Agents
The Knoevenagel condensation reaction has been instrumental in generating molecules with significant anticancer activity. This reaction framework has been applied across various pharmacophoric aldehydes and active methylenes to create a library of chemical compounds exhibiting remarkable anticancer activity. The structural functionalities involved play a significant role in the development of novel anticancer drugs, highlighting the potential for compounds like N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide to contribute to this field (Tokala, Bora, & Shankaraiah, 2022).
Environmental and Ecological Impact Studies
Studies on the environmental fate, behavior, and ecological impact of various chemical compounds, including parabens and brominated flame retardants, suggest a growing need for research into the occurrence, biodegradation, and potential ecological risks of synthetic compounds. This includes understanding their persistence in aquatic environments, biotoxicity, and the mechanisms of degradation. Such research could inform the safe design and application of new chemical entities for industrial and pharmaceutical use (Haman, Dauchy, Rosin, & Munoz, 2015).
Wirkmechanismus
Zukünftige Richtungen
The compound shows promise as a potential treatment for ARDS, particularly in the context of COVID-19, where a significant proportion of severe cases develop ARDS . Future research could focus on optimizing the chemical structure of this compound to enhance its inhibitory activity and reduce any potential side effects.
Eigenschaften
IUPAC Name |
N-[4-[2-(benzenesulfonyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-3-32(28,29)26-20-15-13-19(14-16-20)23-17-24(22-12-8-7-9-18(22)2)27(25-23)33(30,31)21-10-5-4-6-11-21/h4-16,24,26H,3,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREGEPITUWOPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide](/img/structure/B2892501.png)
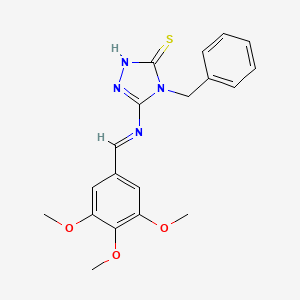


![2-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2892507.png)
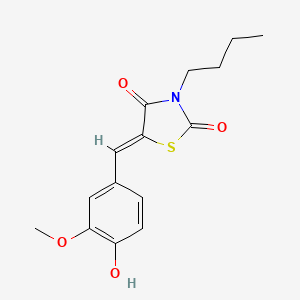

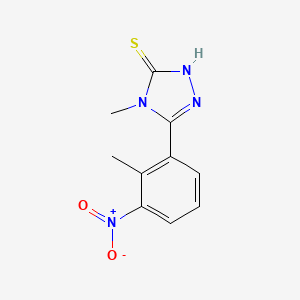

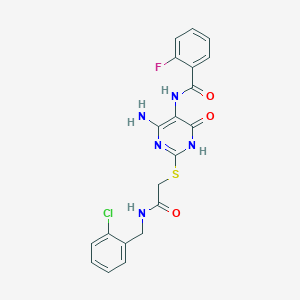
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2892519.png)
